

A Comprehensive Review of 2-(Pyrrolidin-1-yl)anilines: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

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The 2-(pyrrolidin-1-yl)aniline scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This technical guide provides an in-depth review of the synthesis, chemical properties, and therapeutic applications of this important class of molecules, tailored for researchers, scientists, and drug development professionals. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile component in drug design, offering a three-dimensional structure that can effectively explore pharmacophore space.^{[1][2]} Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antiviral properties.^{[3][4][5]}

Core Chemical Properties

2-(Pyrrolidin-1-yl)aniline, with the chemical formula $C_{10}H_{14}N_2$, is an organic compound that serves as a crucial intermediate in organic synthesis.^[6] It typically appears as a white or light yellow crystal with a melting point of 64-68 °C and a boiling point of 280 °C.^[6] This compound is soluble in organic solvents like ethanol and acetone but insoluble in water.^[6] The presence of the pyrrolidine ring can enhance a molecule's interaction with biological targets, influencing enzyme activity and receptor binding.^[7]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂	PubChem[8]
Molecular Weight	162.23 g/mol	PubChem[8]
Melting Point	64-68 °C	ChemBK[6]
Boiling Point	280 °C	ChemBK[6]
IUPAC Name	2-pyrrolidin-1-ylaniline	PubChem[8]
CAS Number	21627-58-7	PubChem[8]

Synthesis and Experimental Protocols

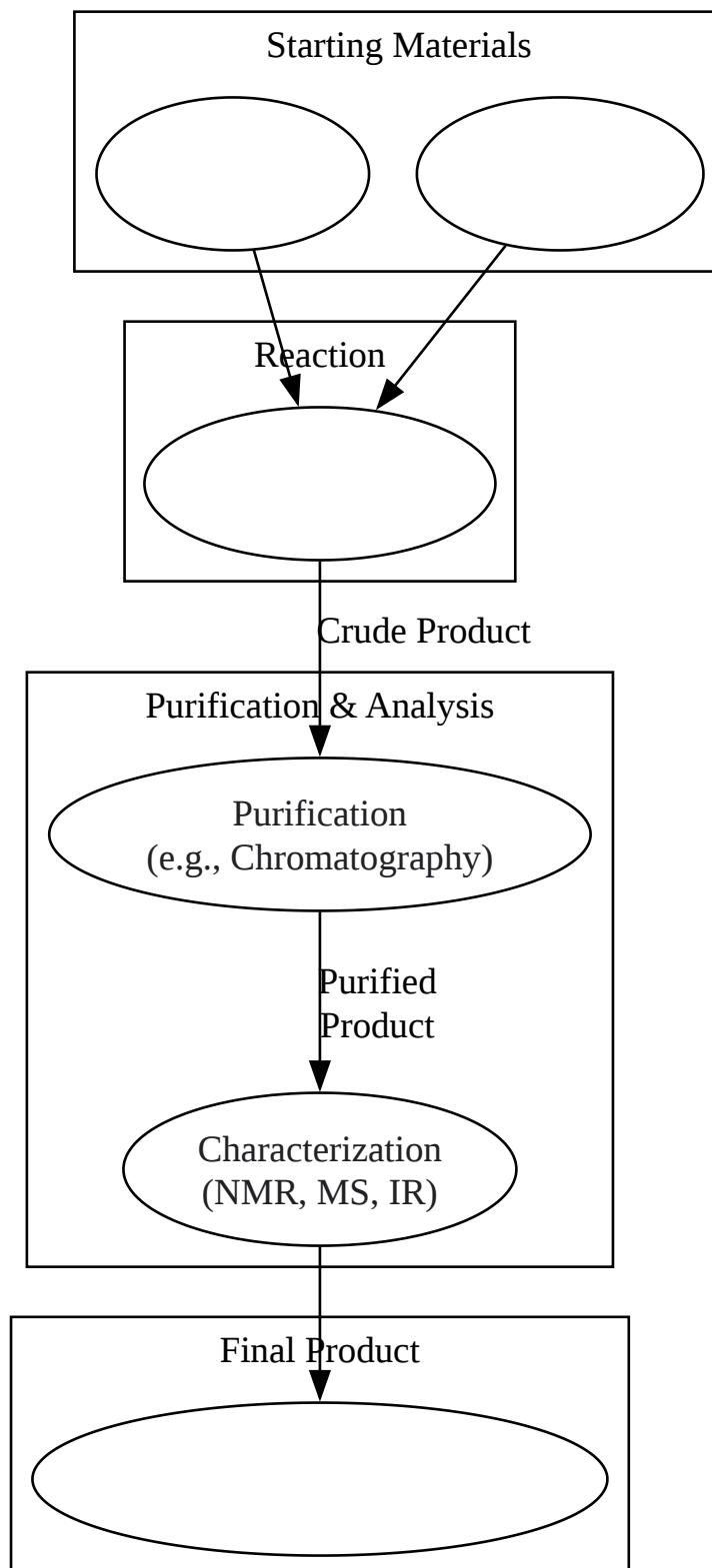
The synthesis of 2-(pyrrolidin-1-yl)aniline and its derivatives is a key focus of research. A common method involves the reaction of aniline with pyrrolidine under alkaline catalysis.[6] Various synthetic strategies have been developed to create derivatives with diverse functionalities, often with the goal of enhancing biological activity.

General Experimental Protocol for Synthesis of Pyrrolidine Derivatives:

A common synthetic route for creating new pyrrolidine derivatives involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with a substituted aniline.[3]

- Reaction Setup: In a round-bottom flask, dissolve N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide and the desired substituted aniline in ethanol.
- Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
- Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final pyrrolidine derivative.

- Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3][4]

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Applications in Drug Development

The 2-(pyrrolidin-1-yl)aniline scaffold is a cornerstone in the development of novel therapeutic agents, particularly in oncology and for inflammatory diseases.

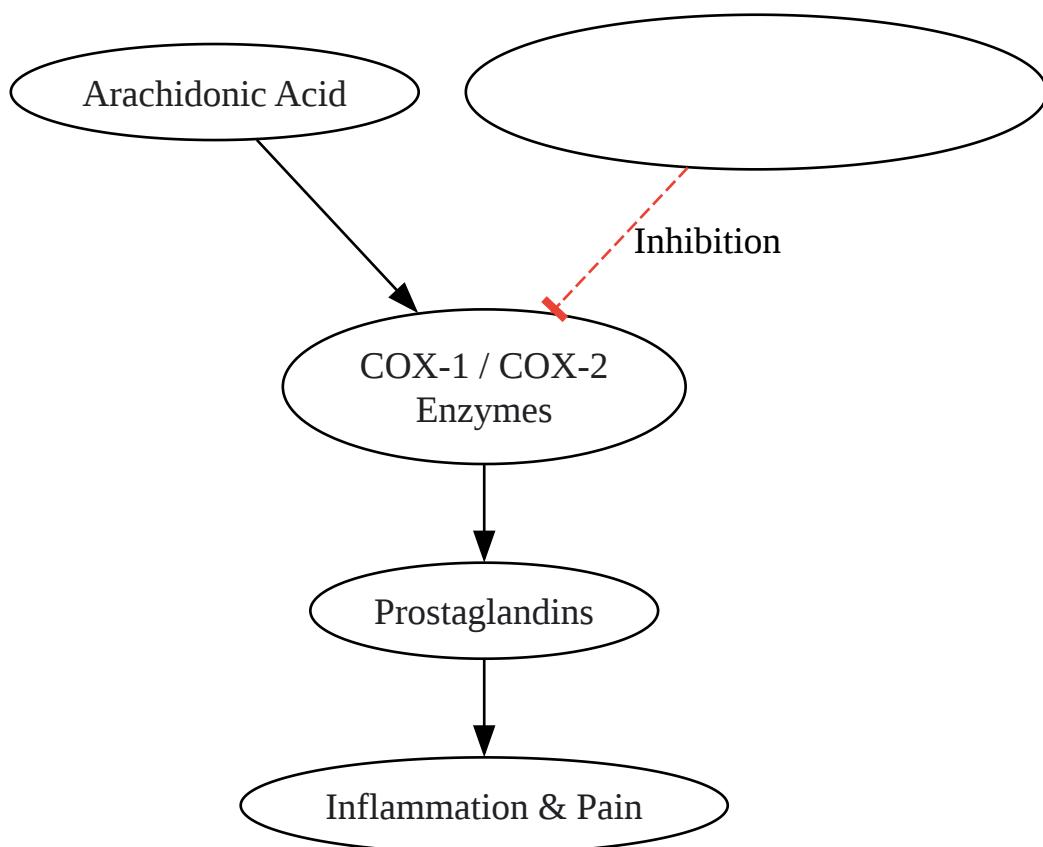
Anticancer Activity:

Derivatives of this scaffold have been investigated as potent anticancer agents. For instance, certain 2-anilino triazolopyrimidines have been identified as tubulin polymerization inhibitors.[\[9\]](#) The substitution pattern on the aniline ring plays a crucial role in the antiproliferative activity of these compounds.[\[9\]](#) Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown cytotoxicity against various cancer cell lines, including prostate and melanoma cancer cell lines.[\[10\]](#) Some of these compounds exhibited EC₅₀ values in the range of 2.5–20.2 μM.[\[10\]](#)

Compound Type	Cancer Cell Line	Activity (IC ₅₀ /EC ₅₀)	Reference
2-Anilino Triazolopyrimidines	HCT-116	0.53 μM	[9]
Spirooxindole Analogs	A549 (Lung Cancer)	1.2 μM and 3.48 μM	[11]
Diphenylamine-Pyrrolidinone-Hydrzones	PPC-1 (Prostate), IGR39 (Melanoma)	2.5–20.2 μM	[10]
Indibulin Analogs	MCF-7 (Breast Cancer)	7.5 μM	[12]

Anti-inflammatory and Analgesic Activity:

New pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects.[\[3\]](#)[\[4\]](#) The mechanism of action for some of these compounds is believed to be through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[\[4\]](#) In one study, synthesized derivatives were docked against COX-1 and COX-2 enzymes to predict their binding affinity.[\[3\]](#)



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Other Therapeutic Areas:

The versatility of the 2-(pyrrolidin-1-yl)aniline scaffold extends to other therapeutic areas. For example, PF-04455242, a derivative, is a high-affinity antagonist for the κ -opioid receptor (KOR) and has shown potential for treating depression and addiction disorders.[\[13\]](#)

Conclusion

The 2-(pyrrolidin-1-yl)aniline core structure is a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents.[\[14\]](#) Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with potent and selective biological activities. Future research will likely continue to explore the vast chemical space around this scaffold, aiming to develop novel drugs with improved efficacy and safety profiles for a range of diseases, from cancer to neurological disorders. The ongoing investigation into the structure-activity relationships of these compounds will be crucial for guiding the design of the next generation of therapeutics.[\[2\]](#)

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